molecular formula C18H20FN7O3S B2736347 4-(4-((4-ethoxy-3-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine CAS No. 1795083-39-4

4-(4-((4-ethoxy-3-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine

Cat. No.: B2736347
CAS No.: 1795083-39-4
M. Wt: 433.46
InChI Key: JUHXAGALOZJXAE-UHFFFAOYSA-N
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Description

4-(4-((4-ethoxy-3-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine is a useful research compound. Its molecular formula is C18H20FN7O3S and its molecular weight is 433.46. The purity is usually 95%.
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Scientific Research Applications

Herbicidal Applications

Compounds with structural similarities have been synthesized for potential use in agricultural chemistry, particularly as herbicides. For example, derivatives of pyrimidine and triazine showing selectivity towards certain crops over weeds have been developed, highlighting their potential for targeted weed control in agriculture. The research into these compounds, including their synthesis and application rates, provides a foundation for the development of new herbicides with improved selectivity and efficacy (Hamprecht et al., 1999).

Anticancer Research

Derivatives of pyrimidine, such as 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one, have been synthesized and evaluated for their antiproliferative effects against various human cancer cell lines. These compounds demonstrate the potential for the development of new anticancer agents, contributing to ongoing cancer research and therapy development (Mallesha et al., 2012).

Antimicrobial Activity

Newly synthesized triazole derivatives have shown antimicrobial activities, indicating their potential use in developing new antimicrobial agents. Such research is crucial in the fight against drug-resistant bacteria, providing a pathway for the discovery of novel antibiotics (Bektaş et al., 2007).

Antioxidant Properties

Investigations into the antioxidant properties of compounds containing piperazine moieties suggest potential applications in the development of antioxidant therapies. These compounds could offer new avenues for treating diseases associated with oxidative stress, underscoring the importance of such derivatives in medicinal chemistry (Malík et al., 2017).

Neurological Research

Compounds structurally related to the one have been utilized in neurological research, particularly in studying neurotransmission. For instance, [18F]p-MPPF, a radiolabeled antagonist, has been used in PET studies to explore serotonin (5-HT1A) receptors, demonstrating the potential of such compounds in neuroimaging and the study of neurological diseases (Plenevaux et al., 2000).

Properties

IUPAC Name

4-[4-(4-ethoxy-3-fluorophenyl)sulfonylpiperazin-1-yl]-6-(1,2,4-triazol-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN7O3S/c1-2-29-16-4-3-14(9-15(16)19)30(27,28)25-7-5-24(6-8-25)17-10-18(22-12-21-17)26-13-20-11-23-26/h3-4,9-13H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHXAGALOZJXAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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